1-(6-Bromopyridin-3-YL)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEOHDUCDDTHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281672 | |
| Record name | 6-Bromo-N-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-04-7 | |
| Record name | 6-Bromo-N-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120740-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact mechanism depends on the context of its application.
Pathways Involved: The pathways can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(6-Bromopyridin-3-YL)-N-methylmethanamine with analogs differing in halogen type, substituent position, and core structure. Key differences in biological activity, synthetic pathways, and physicochemical properties are highlighted.
Halogen-Substituted Pyridine Derivatives
Key Observations :
- Halogen Impact : Bromine’s larger atomic radius and higher electronegativity enhance reactivity in cross-coupling reactions compared to chlorine. This makes the bromo derivative more suitable for Suzuki-Miyaura couplings .
Aromatic Ring-Modified Analogs
Key Observations :
- Solubility Modifications : Adding a methoxyethyl group () improves aqueous solubility, critical for oral bioavailability in CNS-targeted therapies.
Biological Activity
1-(6-Bromopyridin-3-YL)-N-methylmethanamine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.06 g/mol. The compound features a brominated pyridine ring and a methylated amine group, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, making it versatile in organic synthesis.
Cytochrome P450 Inhibition
This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP2C19 and CYP2D6 . These enzymes are crucial for the metabolism of various drugs, and their inhibition can significantly influence pharmacokinetics and drug efficacy. This makes the compound particularly relevant in contexts where drug interactions are a concern, such as polypharmacy scenarios.
Interaction with Biological Targets
The compound's mechanism of action involves interaction with various biological receptors and enzymes. It can act as a ligand, modulating receptor activity through binding interactions. This capability suggests potential therapeutic applications in treating neurological disorders or conditions influenced by cytochrome P450-mediated metabolism.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : A pyridine derivative is brominated to introduce the bromine atom.
- Amination : The brominated product undergoes amination to form the final compound.
This synthetic route allows for efficient production while maintaining structural integrity. Continuous flow reactors may be employed in industrial contexts to optimize yield and efficiency during the synthesis process .
Case Study: Drug Interaction Studies
Research has demonstrated that this compound can alter the metabolism of co-administered drugs by inhibiting cytochrome P450 enzymes. In vitro studies have shown that this compound affects the metabolic clearance rates of several common medications, necessitating careful consideration in clinical settings where polypharmacy is common.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features and potential applications:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 1-(6-Bromopyridin-3-yl)methanamine | 120740-10-5 | 0.83 | Lacks methyl group on nitrogen |
| 4-((6-Bromopyridin-3-yl)methyl)morpholine | 364793-93-1 | 0.79 | Contains morpholine ring |
| Bis((6-bromopyridin-3-yl)methyl)amine | 2061979-42-6 | 0.91 | Dimeric structure |
| 6-Bromo-3-methylpyridin-2-amine | 89466-16-0 | 0.72 | Different substitution pattern on pyridine |
This table illustrates the diversity within this chemical family, highlighting how variations in structure can lead to different biological activities and therapeutic potentials .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(6-Bromopyridin-3-YL)-N-methylmethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The bromine atom on the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for functionalization. Optimization involves adjusting catalysts (e.g., Pd-based), solvents (e.g., DMF or THF), and temperature (60–120°C) to enhance yield and purity. Chromatography and recrystallization are critical for purification .
Q. How does the bromine substituent influence the compound's reactivity in medicinal chemistry applications?
- Methodological Answer : The bromine atom acts as a leaving group, facilitating cross-coupling reactions to introduce diverse functional groups (e.g., aryl, alkyl). This versatility is exploited in structure-activity relationship (SAR) studies to modify pharmacokinetic properties. For example, bromine-to-amine substitution can enhance target binding affinity in receptor interaction assays .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the pyridine ring’s substitution pattern and methylamine group. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₉BrN₂; ~201.06 g/mol). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to propose routes. Input the SMILES string (
CC(C1=CN=C(C=C1)Br)N) into tools like BKMS_METABOLIC to prioritize precursors with high relevance scores. These models leverage reaction databases to suggest one-step couplings or reductions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in receptor binding assays may arise from stereochemical purity (e.g., R/S enantiomers). Use chiral HPLC to isolate enantiomers and retest activity. For enzyme inhibition studies, validate assays under standardized conditions (pH 7.4, 37°C) and compare with structurally similar controls (e.g., 6-Bromo-3-methylpyridin-2-amine) .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to enzymes/receptors. The methylamine group forms hydrogen bonds with catalytic residues (e.g., in kinases), while the bromopyridine moiety engages in hydrophobic interactions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Industrial-scale synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric reductions) and process analytical technology (PAT) to monitor ee in real-time. Optimize parameters like solvent polarity (e.g., ethanol vs. hexane) and temperature to minimize racemization during workup .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
